molecular formula C28H25N3O5S2 B2562144 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 361480-73-1

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2562144
CAS No.: 361480-73-1
M. Wt: 547.64
InChI Key: NSABXUCQUIQASK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and various scientific fields. This compound's multifaceted structure comprises different functional groups that lend it diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions, including amide bond formation and thiazole ring synthesis. An illustrative synthetic route might begin with the condensation of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with 4-aminobenzoic acid under basic conditions, followed by cyclization with appropriate thioamide reagents to form the thiazole ring. The final esterification step introduces the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, emphasizing cost-effective reagents, optimized reaction conditions (e.g., temperature, solvent), and purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate undergoes a variety of chemical reactions:

  • Oxidation: : It can undergo oxidative transformations, especially at the dihydroisoquinoline and thiazole rings, potentially leading to the formation of keto or hydroxyl derivatives.

  • Reduction: : Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitutions at positions activated by the sulfonyl and benzamido groups.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles/electrophiles (e.g., Grignard reagents, halogens) are commonly employed under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Major Products: Products from these reactions include oxidized derivatives like sulfoxides/sulfones, reduced forms such as sulfides or alcohols, and substituted derivatives depending on the nature of the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound's reactivity can be exploited for developing new synthetic methodologies, particularly in the formation of complex molecular architectures.

Biology: In biological research, derivatives of this compound could serve as probes for studying enzyme activities, given its functional group versatility.

Medicine: The structural motifs of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate suggest potential pharmacological activities. It might act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry: In industry, this compound could be a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.

Comparison with Similar Compounds

Compared to similar compounds, ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:

  • Thiazole derivatives: : Compounds like thiazole-5-carboxylate derivatives, which share the thiazole ring but differ in substituent patterns.

  • Sulfonamides: : Compounds with similar sulfonyl functional groups attached to aromatic rings.

  • Isoquinoline derivatives: : Compounds containing the dihydroisoquinoline scaffold, used in various therapeutic applications.

Each of these compounds shares structural elements or functional groups with this compound, but none exhibit the same overall architecture or combined properties.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSABXUCQUIQASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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